molecular formula C24H12N2O2S B2927413 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde CAS No. 1933562-00-5

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B2927413
CAS No.: 1933562-00-5
M. Wt: 392.43
InChI Key: FUABZJFXIVNTSB-UHFFFAOYSA-N
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Description

4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde is a diphenylacetylene derivative capped with two aldehyde functional groups . It is employed for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .


Molecular Structure Analysis

The molecular structure of this compound involves a benzo[c][1,2,5]thiadiazole core with 4-formylphenyl groups at the 4,7-positions . The compound has a molecular weight of 344.39 g/mol .


Chemical Reactions Analysis

This compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 344.4 g/mol, a topological polar surface area of 88.2 Ų, and a complexity of 430 . It also has a high fluorescence quantum yield .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel benzaldehyde derivatives, including compounds similar to 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde, have been extensively studied. These compounds are prepared from various starting materials through reactions that yield high-purity products. Their structures are confirmed using techniques such as melting point determination, elemental analysis, UV–visible, IR, 1H NMR, and 13C NMR spectroscopy. The fluorescence properties of these compounds are also of interest, highlighting their potential in applications requiring luminescent materials (Liu, Feng, Yin, & Su, 2014).

Applications in Organic Electronics

Research into the applications of benzo[c][1,2,5]thiadiazole-based compounds in organic electronics has shown promising results. Compounds with structures similar to this compound exhibit interesting electronic and photophysical properties. They are explored for their potential in creating high-performance memory devices and light-emitting diodes (LEDs). The insertion of conjugated bridges, such as ethyne units, into the molecular structure of these compounds has been found to improve their crystallinity, lower power consumption, and enhance overall device performance (Bao, Zhang, Li, Li, He, Xu, Li, Chen, & Lu, 2016).

Crystal Engineering

The compound and its derivatives are also used in crystal engineering, where the focus is on designing materials with specific molecular arrangements. Studies involving para-substituted ethynylbenzene derivatives, which share structural features with the compound , have provided insights into the formation of molecular chains linked by intermolecular hydrogen bonds. These findings have implications for the development of materials with tailored physical properties, such as porosity or optical characteristics (Dai, Yuan, Collings, Fasina, Thomas, Roscoe, Stimson, Yufit, Batsanov, Howard, & Marder, 2004).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4,7-Bis(4-formylphenylethynyl)benzo[c][1,2,5]thiadiazole, is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, exhibits an aggregation-caused quenching behavior .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It acts as a highly sensitive and selective luminescent probe to detect PAAs among various amines . The compound’s unique PAA detection performance can be attributed to the static quenching process .

Pharmacokinetics

The compound is part of a fluorescent ultrathin covalent triazine framework (f-ctf) nanosheet, which exhibits high stability, high porosity, and high fluorescence performance . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines in the environment . .

Future Directions

The compound has been used to construct a highly sensitive and selective luminescent probe to detect PAAs among various amines . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection . This suggests potential future directions in the development of sensitive and selective sensors for various applications.

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a great threat to human health and the environment . The compound’s rich electron-deficient unit in the pore channel makes it an ideal platform for sensing electron-rich PAA molecules .

Cellular Effects

The effects of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde on cells and cellular processes are primarily observed in its interactions with PAAs . The compound influences cell function by enabling the detection of these harmful pollutants .

Molecular Mechanism

The compound exerts its effects at the molecular level through its unique structure. It forms a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the F-CTF-3 nanosheet and PAAs . This static quenching process is a key part of the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound exhibits high stability, high porosity, and high fluorescence performance . Over time, these properties enable the compound to maintain its effectiveness in PAA detection .

Transport and Distribution

The compound’s transport and distribution within cells and tissues are largely determined by its chemical structure. Its ability to form F-CTF nanosheets suggests potential interactions with various cellular components .

Properties

IUPAC Name

4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUABZJFXIVNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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